molecular formula C10H5ClFNO2 B7792730 2-Chloro-8-fluoroquinoline-3-carboxylic acid

2-Chloro-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B7792730
M. Wt: 225.60 g/mol
InChI Key: HJZCIUVMJNRLND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoroquinoline-3-carboxylic acid typically involves the following steps:

    Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.

    Nucleophilic Substitution: The chlorine atom in the quinoline ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in its structure, which enhances its chemical reactivity and biological activity. This dual substitution pattern provides a distinct advantage in developing new compounds with improved properties .

Properties

IUPAC Name

2-chloro-8-fluoroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-6(10(14)15)4-5-2-1-3-7(12)8(5)13-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZCIUVMJNRLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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